![molecular formula C17H28O2S B14367799 {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene CAS No. 92573-67-6](/img/structure/B14367799.png)
{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene is an organic compound with the molecular formula C17H28O2S It is characterized by the presence of a benzene ring substituted with a methoxy group, an octyloxy group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene typically involves the reaction of 1-methoxy-2-(octyloxy)ethanol with a thiol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl group. The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature-10 to 0°C.
Substitution: Sodium hydride, potassium carbonate; reaction temperature60-80°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest that it may have applications in the treatment of diseases involving oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique properties enhance the performance and stability of these products .
Mecanismo De Acción
The mechanism of action of {[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the methoxy and octyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- {[1-Methoxy-2-(hexyloxy)ethyl]sulfanyl}benzene
- {[1-Methoxy-2-(decyloxy)ethyl]sulfanyl}benzene
- {[1-Methoxy-2-(dodecyloxy)ethyl]sulfanyl}benzene
Uniqueness
{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene stands out due to its optimal balance of hydrophilic and lipophilic properties, making it more versatile in various applications compared to its homologs. The octyloxy group provides a unique combination of stability and reactivity, enhancing its performance in both chemical and biological systems .
Propiedades
Número CAS |
92573-67-6 |
|---|---|
Fórmula molecular |
C17H28O2S |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
(1-methoxy-2-octoxyethyl)sulfanylbenzene |
InChI |
InChI=1S/C17H28O2S/c1-3-4-5-6-7-11-14-19-15-17(18-2)20-16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14-15H2,1-2H3 |
Clave InChI |
NTYIZAHPXFJOCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(OC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
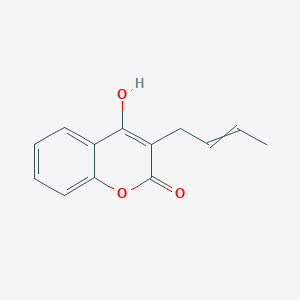
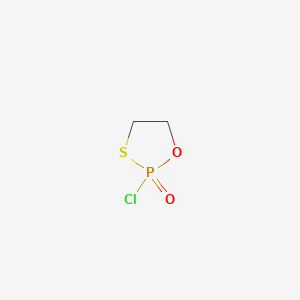

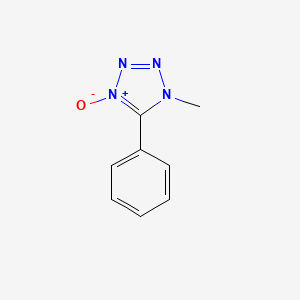
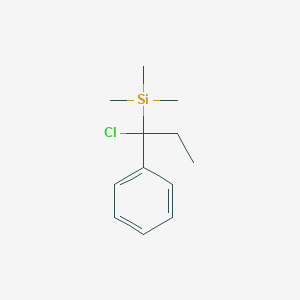
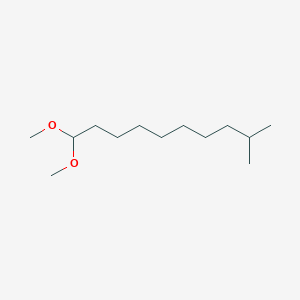
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
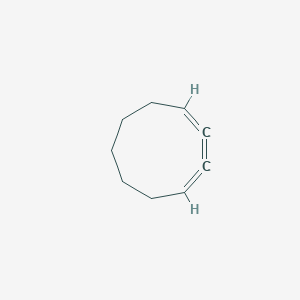
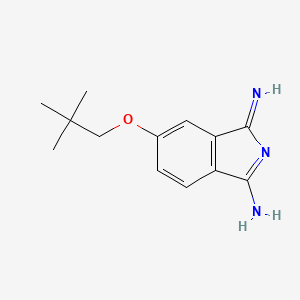
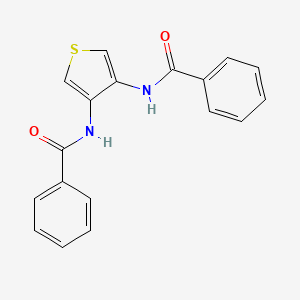
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
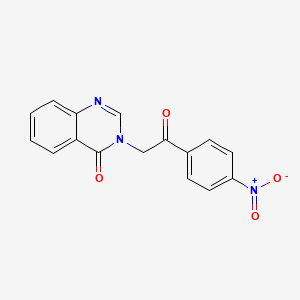
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
